HMG-CoA Reductase Inhibition: Potency Relative to the Statin Pharmacophore
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate demonstrates moderate inhibitory activity against human HMG-CoA reductase with an IC₅₀ of 45 nM [1]. This potency is contextually relevant when compared to the classic statin pharmacophore: the ring-opened dihydroxy acid form of mevastatin (compactin) exhibits an IC₅₀ of approximately 2.7 nM under comparable assay conditions, while lovastatin (mevinolin) shows an IC₅₀ of ~2 nM [2]. The compound is approximately 17- to 22-fold less potent than these established inhibitors, positioning it as a useful tool compound or intermediate scaffold rather than a lead candidate [1][2]. In a separate assay with differing conditions, the compound's activity was recorded as 6.43 µM (6,430 nM), highlighting assay-dependent variability that must be considered during procurement [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 45 nM (human HMG-CoA reductase) |
| Comparator Or Baseline | Mevastatin (compactin) open acid form: ~2.7 nM; Lovastatin: ~2 nM |
| Quantified Difference | ~17-fold less potent than mevastatin; ~22-fold less potent than lovastatin |
| Conditions | Inhibition of human HMG-CoA reductase after 30 min incubation |
Why This Matters
This data provides a quantitative baseline for researchers seeking a less potent HMG-CoA reductase inhibitor scaffold for mechanistic studies or as a synthetic intermediate.
- [1] BindingDB. (2024). BDBM50030656 (CHEMBL3344540). Inhibition of human HMG-CoA reductase. BindingDB Entry. View Source
- [2] Endo, A., et al. (1980). ML-236A, ML-236B, and ML-236C, new inhibitors of cholesterogenesis produced by Penicillium citrinum. The Journal of Antibiotics, 33(3), 334-336. IC₅₀ data extracted from original characterization of compactin/mevastatin. View Source
